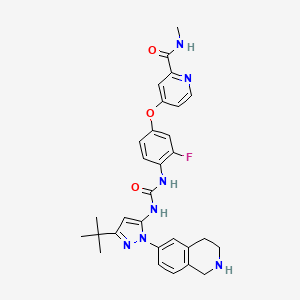

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

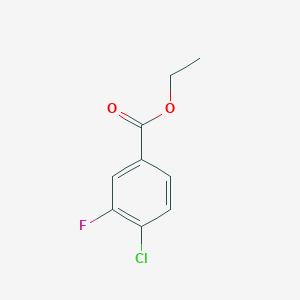

The compound “2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a carboxylic acid group and a butoxyphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring system, a carboxylic acid group, and a butoxyphenyl group .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the aromatic ring systems could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

Acid Cyclization and Synthesis of Heterocycles

Research demonstrates the importance of acid cyclization reactions in the synthesis of heterocyclic compounds. For example, Zinchenko et al. (2009) explored the reaction of amino-substituted maleimides and thiophene carboxylic acids with carbonyl compounds and nitrous acid to obtain various heterocyclic compounds including dioxopyrrolo[3,4-c]- and thieno[3,4-c]isoquinolines, showcasing the versatility of cyclization reactions in synthesizing complex structures (Zinchenko et al., 2009).

Synthetic Studies on Potent Marine Drugs

The synthesis of marine drug derivatives, like the 4H-chromene-2-carboxylic acid ester derivatives studied by Li et al. (2013), is crucial for structural-activity relationship studies of antitumor antibiotics. This research underscores the significance of synthetic chemistry in developing new therapeutic agents (Li et al., 2013).

Photolabile Protecting Groups

Fedoryak and Dore (2002) introduced a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, highlighting its utility in the controlled release of biological messengers upon light exposure. This research is indicative of the ongoing development of novel methodologies for the controlled manipulation of biomolecules (Fedoryak & Dore, 2002).

Synthesis of Substituted Quinoline Carboxylic Acids

Rudenko et al. (2012) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, demonstrating the broad applicability of acyl- and aroylpyruvic acids in the formation of quinoline derivatives. This work contributes to the synthetic strategies employed in the development of quinoline-based compounds with potential biological activities (Rudenko et al., 2012).

Structural Characterization of Metal Complexes

The study by Moriuchi et al. (2007) on the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid illustrates the significance of metal-ligand interactions in the design of coordination complexes with potential catalytic, pharmaceutical, and material applications (Moriuchi et al., 2007).

Future Directions

properties

IUPAC Name |

2-(4-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO3/c1-4-5-10-26-17-8-6-16(7-9-17)20-13-19(22(24)25)18-12-14(2)11-15(3)21(18)23-20/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQRMHYPPAMPAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-triflyl phosphoramide](/img/structure/B1326495.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)